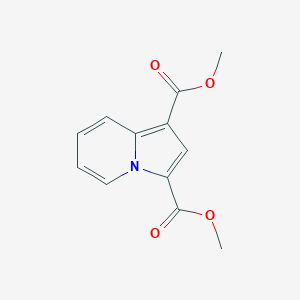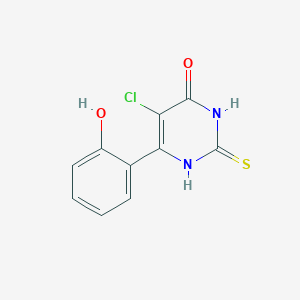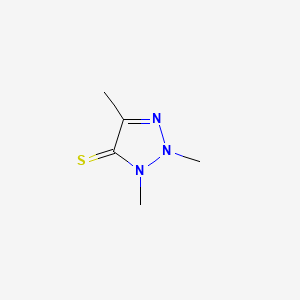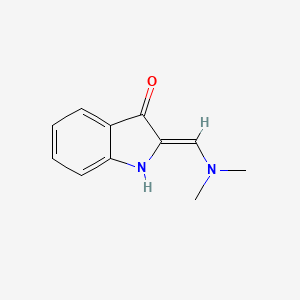![molecular formula C16H20N2O3 B12908659 [1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-ethoxyphenyl)- CAS No. 89143-16-8](/img/structure/B12908659.png)
[1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-ethoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-(4-ETHOXYPHENYL)-[1,3’-BIPYRROLIDINE]-2’,5’-DIONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bipyrrolidine core with an ethoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1’-(4-ETHOXYPHENYL)-[1,3’-BIPYRROLIDINE]-2’,5’-DIONE involves several steps, typically starting with the preparation of the bipyrrolidine core. One common method involves the [2+2] ketene-imine cycloaddition (Staudinger reaction), which is used to form the azetidinone intermediates . These intermediates are then treated with ceric ammonium nitrate to yield the final product . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and molar equivalents of reagents to achieve high yields and purity.
Análisis De Reacciones Químicas
1’-(4-ETHOXYPHENYL)-[1,3’-BIPYRROLIDINE]-2’,5’-DIONE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like iron powder, which can reduce nitro groups to amines.
Substitution: The ethoxyphenyl group can undergo substitution reactions, where different substituents can be introduced under specific conditions.
Common reagents used in these reactions include ceric ammonium nitrate, iron powder, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1’-(4-ETHOXYPHENYL)-[1,3’-BIPYRROLIDINE]-2’,5’-DIONE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1’-(4-ETHOXYPHENYL)-[1,3’-BIPYRROLIDINE]-2’,5’-DIONE involves its interaction with specific molecular targets and pathways. The compound’s bipyrrolidine core and ethoxyphenyl group allow it to bind to various receptors and enzymes, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1’-(4-ETHOXYPHENYL)-[1,3’-BIPYRROLIDINE]-2’,5’-DIONE can be compared with similar compounds such as:
4’-Ethoxyacetophenone: A simpler compound with an ethoxyphenyl group, used in various chemical syntheses.
N-(4-Ethoxyphenyl)-2-azetidinones: Compounds with similar structural features, used in the synthesis of β-lactam antibiotics.
4-Ethoxyaniline: Another related compound with an ethoxyphenyl group, used in organic synthesis.
The uniqueness of 1’-(4-ETHOXYPHENYL)-[1,3’-BIPYRROLIDINE]-2’,5’-DIONE lies in its bipyrrolidine core, which provides distinct chemical and biological properties compared to these similar compounds.
Propiedades
Número CAS |
89143-16-8 |
|---|---|
Fórmula molecular |
C16H20N2O3 |
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
1-(4-ethoxyphenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H20N2O3/c1-2-21-13-7-5-12(6-8-13)18-15(19)11-14(16(18)20)17-9-3-4-10-17/h5-8,14H,2-4,9-11H2,1H3 |
Clave InChI |
YGXQBALCQCKHAB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-{[(4-Chlorophenyl)carbamoyl]amino}pyridazine-3-carboxamide](/img/structure/B12908587.png)
![2-Chloro-N-[(1,2-oxazol-3-yl)carbamoyl]acetamide](/img/structure/B12908596.png)
![Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1-phenyl-3-propyl-](/img/structure/B12908599.png)

![Ethyl 2-hydroxy-8-oxo-6-propan-2-ylcyclohepta[b]furan-3-carboxylate](/img/structure/B12908609.png)
![4-Acridinecarboxamide, 9-chloro-N-[2-(dimethylamino)ethyl]-5-methyl-](/img/structure/B12908624.png)



methanone](/img/structure/B12908666.png)
![5-{[Bis(2-hydroxyethyl)amino]acetyl}pyrimidine-2,4(1h,3h)-dione](/img/structure/B12908669.png)


